1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 and a molecular weight of 175.66 g/mol . This compound belongs to the class of organic compounds known as pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
The synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require a catalyst, such as CuCl, to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as CuCl, and standard laboratory conditions (room temperature and atmospheric pressure). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in biochemical research to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
- 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
- 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride
These compounds share a similar pyrazole ring structure but differ in the substituents attached to the ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-4-10-6(3)7(8)5(2)9-10;/h4,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRANIUDNZXPTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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